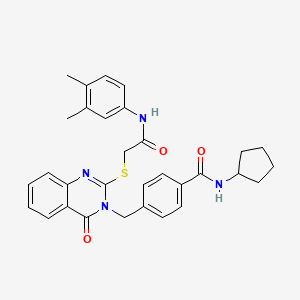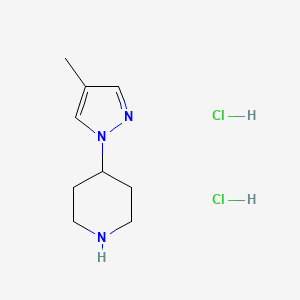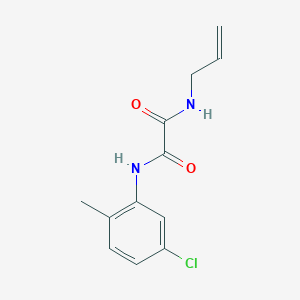
N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide, also known as CGA 362622, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the amide class of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activity
N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide is part of a class of compounds that have been explored for their potential antimalarial activity. In a study focusing on the synthesis, antimalarial activity, and quantitative structure-activity relationships of related compounds, researchers found that increasing antimalarial potency against Plasmodium berghei in mice was correlated with the size and electron donation characteristics of the phenyl ring substituents. This research supports the exploration of similar compounds for antimalarial properties and suggests that modifications to the molecular structure could enhance efficacy (Werbel et al., 1986).
Antimicrobial and Cytotoxic Activity
Another area of application for compounds related to this compound is in the development of antimicrobial and cytotoxic agents. A study involving the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which shares structural similarities, showed that some of these compounds exhibited good antibacterial activity and demonstrated cytotoxicity in vitro. These findings highlight the potential of such compounds in the development of new antimicrobial and anticancer therapies (Noolvi et al., 2014).
Structural and Electronic Characterization
Compounds similar to this compound have also been the subject of structural and electronic characterization studies. For instance, research on stable dications derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde provides insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the reactivity and potential applications of these molecules in various chemical contexts (Keypour et al., 2009).
QSAR Analysis for Antioxidant Activity
A QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives similar to this compound aimed to determine the influence of molecular structure on antioxidant activity. The study identified key parameters such as polarisation, dipole moment, and molecular size that significantly affect antioxidant activity. This research offers a theoretical basis for designing new potential antioxidants by understanding how structural changes impact their activity (Drapak et al., 2019).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-10-7-9(13)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDXFUGDPXQNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)
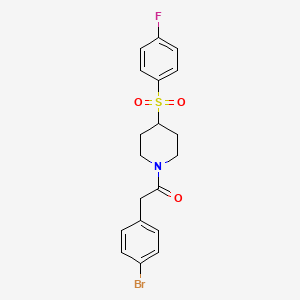
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2958804.png)
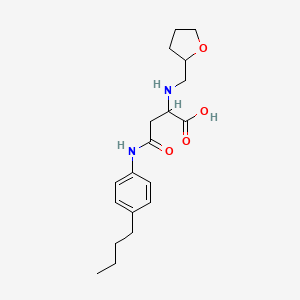
![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)
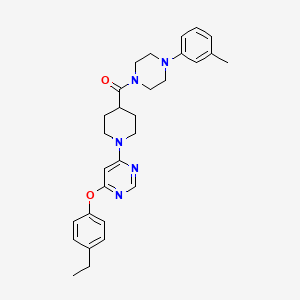
![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)
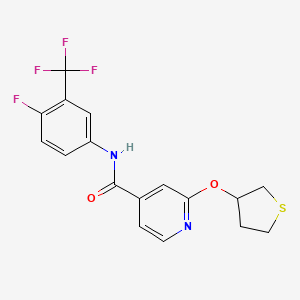

![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)

